1,3-Dichloro-2-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be achieved through various methods. For instance, a practical fluorination of 1,3-dicarbonyl compounds using aqueous HF and iodosylbenzene has been reported, which could potentially be adapted for the synthesis of 1,3-dichloro-2-fluorobenzene . Additionally, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from related chlorinated compounds suggests that halogen exchange reactions could be a viable pathway for synthesizing 1,3-dichloro-2-fluorobenzene .
Molecular Structure Analysis
The molecular structure of fluorinated benzenes is influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which could be relevant when considering the molecular structure of 1,3-dichloro-2-fluorobenzene . The presence of fluorine is known to affect the electron density distribution in the benzene ring, which can influence the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
Fluorinated benzenes can participate in various chemical reactions, including electrophilic aromatic substitution. The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use in the fluorination of aromatic substrates indicates that 1,3-dichloro-2-fluorobenzene could also undergo similar reactions . Additionally, the electrochemical fluorination of halobenzenes provides insights into potential side reactions that could occur during the synthesis or reactivity of 1,3-dichloro-2-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzenes are influenced by the degree of fluorination and the pattern of substitution. For example, partially fluorinated benzenes like fluorobenzene and 1,2-difluorobenzene are used as solvents in organometallic chemistry due to their weak coordination to metal centers and chemical inertness . This suggests that 1,3-dichloro-2-fluorobenzene may also exhibit similar solvent properties. The analysis of vibrational structures of 1,2-dichloro-4-fluorobenzene using spectroscopic techniques provides information on the vibrational modes that could be expected for 1,3-dichloro-2-fluorobenzene .
Scientific Research Applications
Spectroscopic Analysis
1,3-Dichloro-2-fluorobenzene (1,3,2-DCFB) has been extensively studied using mass-analyzed threshold ionization (MATI) spectroscopy. This technique helps investigate the ionic properties of 1,3,2-DCFB radical cations in their electronic ground state. The study provides insights into the ionic ground state of different samples via different S1 intermediate states and enables the determination of adiabatic ionization energies of 1,3-dichloro-2-fluorobenzene. This method is crucial for understanding the electronic properties of such compounds and their behavior under various conditions (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Organometallic Chemistry
Partially fluorinated benzenes, including 1,3-dichloro-2-fluorobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents in these compounds reduces their ability to donate π-electron density, making them weakly coordinating solvents or easily displaced ligands. This feature is advantageous for the synthesis of well-defined complexes of fluorobenzenes, allowing for greater control and precision in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
properties
IUPAC Name |
1,3-dichloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORVCRLRRRRLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177211 | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-fluorobenzene | |
CAS RN |
2268-05-5 | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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